N-[4-(dimethylamino)phenyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
N~3~-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinolinecarboxamide core, which is often associated with significant biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multiple steps:
Aldol Condensation: This step involves the reaction between an aromatic aldehyde and a ketone to form an α,β-unsaturated carbonyl compound.
Carboxamide Formation: The intermediate product from the aldol condensation is then reacted with an amine to form the carboxamide group.
The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as piperidine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pH, and reaction time is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~3~-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products from these reactions include various quinoline derivatives, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N~3~-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which N3-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The compound’s quinoline core can intercalate with DNA, disrupting cellular processes and leading to its biological effects. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to various biomolecules.
Comparison with Similar Compounds
Similar Compounds
Quinolinecarboxamide Chalcone (QCC): Similar in structure but with different substituents, leading to varied optical and biological properties.
Indole Derivatives: Share a similar aromatic core but differ in their biological activities and applications.
Uniqueness
N~3~-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its combination of a quinoline core with a dimethylamino phenyl group, which imparts distinct optical and biological properties. This makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C24H23N3O3 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H23N3O3/c1-26(2)17-13-11-16(12-14-17)25-23(29)20-15-19-21(9-6-10-22(19)28)27(24(20)30)18-7-4-3-5-8-18/h3-5,7-8,11-15H,6,9-10H2,1-2H3,(H,25,29) |
InChI Key |
XVGAMIGZVVAURH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(CCCC3=O)N(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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